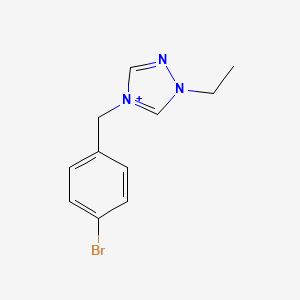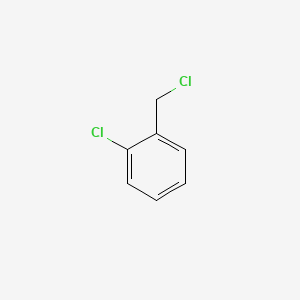
Acid Yellow 156
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 156 is a synthetic dye belonging to the azo dye family, characterized by its vibrant yellow color. It is widely used in various industries, including textiles, leather, and paper, due to its excellent dyeing properties and stability. The compound is known for its ability to produce bright and consistent colors, making it a popular choice for industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 156 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acid Yellow 156 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines, which can further participate in various chemical reactions.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Acid Yellow 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of azo dye chemistry and photodegradation.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new dyeing processes and materials.
Mécanisme D'action
The mechanism of action of Acid Yellow 156 involves its interaction with various molecular targets, primarily through its azo linkage. The compound can undergo photodegradation under light exposure, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
- Acid Yellow 17
- Acid Yellow 23
- Acid Yellow 25
- Acid Yellow 49
Comparison: Acid Yellow 156 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability compared to other similar compounds Its ability to produce bright and consistent colors makes it particularly valuable in industrial applications
Propriétés
Numéro CAS |
12220-82-5 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
0 |
Synonymes |
Acid Yellow 156 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





